![molecular formula C20H19N3O3S B14954111 2-[acetyl(benzyl)amino]-N-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14954111.png)
2-[acetyl(benzyl)amino]-N-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(benzyl)amino]-N-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(benzyl)amino]-N-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminothiazole with benzyl chloride, followed by acetylation and subsequent reaction with 2-hydroxybenzaldehyde. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(benzyl)amino]-N-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[acetyl(benzyl)amino]-N-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-[acetyl(benzyl)amino]-N-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets 2-[acetyl(benzyl)amino]-N-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
2-[acetyl(benzyl)amino]-N-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that belongs to the thiazole family, known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18N3O3S
- Molecular Weight : 415.9 g/mol
- CAS Number : 1224160-04-6
Thiazole derivatives have been shown to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific mechanisms of action for this compound may involve:
- Inhibition of Enzymatic Activity : Thiazoles can act as inhibitors for various enzymes, including xanthine oxidase and histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
- Induction of Apoptosis : Studies indicate that compounds in this class can promote apoptosis in cancer cells by affecting cell cycle regulation and enhancing pro-apoptotic signals .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
-
Anticancer Activity :
A study evaluated the effects of thiazole derivatives on HepG2 liver cancer cells. The compound exhibited significant antiproliferative activity with an IC50 value of 1.30 μM, indicating its potential as a lead compound for developing selective HDAC inhibitors . -
Xanthine Oxidase Inhibition :
Compound 5k from a related study showed moderate xanthine oxidase inhibitory activity with an IC50 of 3.6 μM, suggesting that the thiazole structure contributes to its efficacy in managing conditions like gout . -
Antioxidant Activity :
Research on thiazole derivatives indicated that some compounds demonstrated antioxidant activities with IC50 values ranging from 15.3 to 19.6 μM, highlighting their potential in reducing oxidative stress-related damage .
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[acetyl(benzyl)amino]-N-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-13-18(19(26)22-16-10-6-7-11-17(16)25)27-20(21-13)23(14(2)24)12-15-8-4-3-5-9-15/h3-11,25H,12H2,1-2H3,(H,22,26) |
InChI Key |
QUVNUKLEWFEDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
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